molecular formula C13H8ClNO4 B6365408 2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% CAS No. 1261899-89-1

2-Chloro-5-(3-nitrophenyl)benzoic acid, 95%

Cat. No. B6365408
CAS RN: 1261899-89-1
M. Wt: 277.66 g/mol
InChI Key: FJRKYFUFRWQVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-nitrophenyl)benzoic acid (2C5NPA) is an organic compound with a molecular formula of C8H5ClNO4. It is a white, crystalline solid with a melting point of 131-132°C. 2C5NPA is used in a variety of scientific research applications, such as biochemical and physiological studies, as well as in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of using 2C5NPA in lab experiments, and potential future directions.

Mechanism of Action

2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% has been shown to act as an inhibitor of cytochrome P450 and aldose reductase. It does this by binding to the active sites of these enzymes, thus blocking the enzyme’s ability to catalyze reactions.
Biochemical and Physiological Effects
2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 and aldose reductase, as well as to inhibit the uptake of glucose and other nutrients. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and has a wide range of applications. The primary limitation of using 2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively weak inhibitor of enzymes, so it is not suitable for use in high-throughput screening assays.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% in scientific research applications. These include further studies on the biochemical and physiological effects of 2-Chloro-5-(3-nitrophenyl)benzoic acid, 95%, as well as its potential use in the development of new drugs or drug delivery systems. Additionally, 2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% could be used as a tool to study the effects of various compounds on the activity of enzymes, such as cytochrome P450 and aldose reductase. Finally, 2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% could be used to study the effects of various compounds on the uptake of glucose and other nutrients.

Synthesis Methods

2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% can be synthesized via the nitration of 2-chloro-5-phenylbenzoic acid (2C5PA) with a mixture of nitric and sulfuric acid. The reaction is carried out at a temperature of 20-25°C and yields a white, crystalline solid of 2-Chloro-5-(3-nitrophenyl)benzoic acid, 95%.

Scientific Research Applications

2-Chloro-5-(3-nitrophenyl)benzoic acid, 95% is a useful tool for scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. For example, it has been used to study the effects of various compounds on the activity of enzymes, such as cytochrome P450 and aldose reductase. It has also been used to study the effects of various compounds on the uptake of glucose and other nutrients.

properties

IUPAC Name

2-chloro-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRKYFUFRWQVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681378
Record name 4-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-nitrophenyl)benzoic acid

CAS RN

1261899-89-1
Record name 4-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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